Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate
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Overview
Description
Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This compound is notable for its unique structure, which includes a phenyl group, a difluorophenyl group, and a pyridine ring. The presence of fluorine atoms in the phenyl ring can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a halogenation reaction, where fluorine atoms are added to the phenyl ring.
Esterification: The final step involves the esterification of the pyridine ring with phenyl carboxylate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate can be compared with other similar compounds, such as:
Phenyl 4-(3,5-dichlorophenyl)pyridine-1(4H)-carboxylate: Similar structure but with chlorine atoms instead of fluorine.
Phenyl 4-(3,5-dibromophenyl)pyridine-1(4H)-carboxylate: Similar structure but with bromine atoms instead of fluorine.
Phenyl 4-(3,5-dimethylphenyl)pyridine-1(4H)-carboxylate: Similar structure but with methyl groups instead of fluorine.
Uniqueness: The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
651053-65-5 |
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Molecular Formula |
C18H13F2NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
phenyl 4-(3,5-difluorophenyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H13F2NO2/c19-15-10-14(11-16(20)12-15)13-6-8-21(9-7-13)18(22)23-17-4-2-1-3-5-17/h1-13H |
InChI Key |
PEHOIVYSBLSHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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